Cas no 416894-09-2 (1-Acetyl-4-(2,4-difluorobenzyl)piperazine)

1-Acetyl-4-(2,4-difluorobenzyl)piperazine is a fluorinated piperazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 2,4-difluorobenzyl group, which enhances lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The acetyl group at the 1-position contributes to improved solubility and reactivity, facilitating further functionalization. This compound is particularly useful in the synthesis of bioactive molecules targeting CNS disorders, antimicrobial agents, or enzyme inhibitors. Its well-defined chemical properties and stability under standard conditions ensure reliable performance in synthetic workflows. High-purity grades are available for research applications requiring precise control over molecular interactions.
1-Acetyl-4-(2,4-difluorobenzyl)piperazine structure
416894-09-2 structure
Product Name:1-Acetyl-4-(2,4-difluorobenzyl)piperazine
CAS No:416894-09-2
MF:C13H16F2N2O
MW:254.275750160217
CID:1060320
PubChem ID:757812
Update Time:2025-10-31

1-Acetyl-4-(2,4-difluorobenzyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-Acetyl-4-(2,4-difluorobenzyl)piperazine
    • 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone
    • 1-Acetyl-4-[(2,4-difluorophenyl)methyl]piperazine
    • Ambcb5427721
    • FT-0661213
    • MolPort-002-149-778
    • Oprea1_340530
    • 1-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}ethan-1-one
    • DB-311740
    • AB00085133-01
    • 416894-09-2
    • DTXSID80353905
    • AKOS027447885
    • SR-01000208964
    • SR-01000208964-1
    • Inchi: 1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3
    • InChI Key: IPZKCIJUGHKLOD-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CN1CCN(C(C)=O)CC1)F

Computed Properties

  • Exact Mass: 254.12306946g/mol
  • Monoisotopic Mass: 254.12306946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 23.6Ų

1-Acetyl-4-(2,4-difluorobenzyl)piperazine Pricemore >>

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Additional information on 1-Acetyl-4-(2,4-difluorobenzyl)piperazine

Comprehensive Overview of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine (CAS No. 416894-09-2): Properties, Applications, and Research Insights

1-Acetyl-4-(2,4-difluorobenzyl)piperazine, identified by its CAS number 416894-09-2, is a specialized organic compound garnering significant attention in pharmaceutical and chemical research. This piperazine derivative features a unique molecular structure combining an acetyl group with a 2,4-difluorobenzyl moiety, making it a versatile intermediate for drug discovery and material science. Its synthetic utility and structural adaptability align with current trends in precision medicine and targeted therapies, addressing growing demand for high-value building blocks in R&D.

The compound's physicochemical properties include a molecular weight of 254.27 g/mol and a lipophilic character due to the difluorobenzyl group, which enhances membrane permeability—a critical factor in bioavailability optimization. Researchers particularly value its hydrogen-bond acceptor capacity, a feature frequently searched in relation to CNS-active compounds and kinase inhibitor design. Recent patent analyses reveal its incorporation in neuroprotective agents and GPCR modulators, reflecting industry focus on neurological disorders and metabolic diseases.

In synthetic chemistry, 1-Acetyl-4-(2,4-difluorobenzyl)piperazine serves as a multifunctional scaffold for structure-activity relationship (SAR) studies. The fluorine atoms' orthogonal effects—electron-withdrawing properties combined with steric discretion—enable precise molecular tuning, a technique increasingly discussed in AI-assisted drug design forums. Laboratory protocols emphasize its reactivity in N-acylation reactions and Pd-catalyzed cross-couplings, procedures highly searched by medicinal chemists.

Quality control of CAS 416894-09-2 typically involves HPLC purity verification (>98%) and residual solvent analysis, with particular attention to genotoxic impurity thresholds per ICH Q3D guidelines—a compliance aspect dominating pharmaceutical QA/QC discussions. Storage recommendations (-20°C under nitrogen) reflect best practices for heterocyclic stability, another trending topic in compound management systems.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor development, areas experiencing exponential growth in PubMed citations. The 2,4-difluoro substitution pattern shows promise in addressing drug resistance challenges, particularly in antibacterial and anticancer research—keywords with sustained high search volumes. Computational studies highlight its favorable ligand efficiency metrics, making it a candidate for fragment-based drug discovery workflows.

Market intelligence indicates rising procurement of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine by CDMOs and biotech startups, correlating with increased investment in small molecule innovation. Safety profiles show no red flags in standard in vitro toxicity screens, though researchers are advised to consult REACH compliance documentation—a regulatory aspect generating substantial search traffic post-2020.

Ongoing investigations explore its potential in allosteric modulator development and fluorescent probe conjugation, leveraging the difluorobenzyl group's spectroscopic properties. These directions resonate with the scientific community's focus on theranostic agents and real-time imaging technologies. The compound's cLogP (predicted ~1.8) and TPSA (~29Ų) values position it favorably within Lipinski's rule of five parameters, a persistent topic in druglikeness discussions.

In analytical characterization, LC-MS and NMR data (particularly 19F-NMR at -115 ppm) provide definitive identification, with methodologies frequently requested in chemical forum queries. The synthetic route involving reductive amination of 2,4-difluorobenzaldehyde with N-acetylpiperazine has been optimized for green chemistry principles—another high-engagement topic in process chemistry circles.

Future perspectives suggest potential utility in protein degradation platforms and bioconjugation technologies, aligning with next-generation therapeutics initiatives. Its balanced solubility profile (moderate in DMSO, limited in water) makes it suitable for diverse formulation screening approaches, a practical consideration driving formulation scientist searches. The compound exemplifies how strategic fluorine incorporation can enhance pharmacokinetic properties—a principle central to modern medicinal chemistry optimization strategies.

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